Bbb acyclonucleoside Bbb acyclonucleoside
Brand Name: Vulcanchem
CAS No.: 138660-09-0
VCID: VC21192233
InChI: InChI=1S/C21H22N2O6/c24-9-10-28-14-23-20(26)18(19(25)22-21(23)27)12-16-7-4-8-17(11-16)29-13-15-5-2-1-3-6-15/h1-8,11,18,24H,9-10,12-14H2,(H,22,25,27)
SMILES: C1=CC=C(C=C1)COC2=CC=CC(=C2)CC3C(=O)NC(=O)N(C3=O)COCCO
Molecular Formula: C21H22N2O6
Molecular Weight: 398.4 g/mol

Bbb acyclonucleoside

CAS No.: 138660-09-0

Cat. No.: VC21192233

Molecular Formula: C21H22N2O6

Molecular Weight: 398.4 g/mol

* For research use only. Not for human or veterinary use.

Bbb acyclonucleoside - 138660-09-0

Specification

CAS No. 138660-09-0
Molecular Formula C21H22N2O6
Molecular Weight 398.4 g/mol
IUPAC Name 1-(2-hydroxyethoxymethyl)-5-[(3-phenylmethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C21H22N2O6/c24-9-10-28-14-23-20(26)18(19(25)22-21(23)27)12-16-7-4-8-17(11-16)29-13-15-5-2-1-3-6-15/h1-8,11,18,24H,9-10,12-14H2,(H,22,25,27)
Standard InChI Key KTBGXWUGOOTKNO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2)CC3C(=O)NC(=O)N(C3=O)COCCO
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2)CC3C(=O)NC(=O)N(C3=O)COCCO

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator